

Application Note: Quantification of ABT-518 in Human Plasma by LC-MS/MS

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Compound of Interest

Compound Name: ABT-518

Cat. No.: B11932578

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Abstract

This application note describes a robust and sensitive method for the quantitative analysis of **ABT-518**, a potent matrix metalloproteinase (MMP) inhibitor, in human plasma samples. The method utilizes a simple solid-phase extraction (SPE) procedure for sample preparation, followed by high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for detection. This method has been validated and successfully applied in a phase I clinical study of **ABT-518**.^{[1][2]}

Introduction

ABT-518 is a novel anticancer drug that functions as an inhibitor of matrix metalloproteinases, which are enzymes associated with tumor growth and metastasis.^{[1][2]} To support pharmacokinetic and pharmacodynamic studies in clinical trials, a reliable and validated bioanalytical method for the quantification of **ABT-518** in plasma is essential. This document provides a detailed protocol for the determination of **ABT-518** concentrations in human plasma, suitable for researchers, scientists, and drug development professionals.

Experimental

Materials and Reagents

- **ABT-518** reference standard

- Internal Standard (IS) - A suitable stable isotope-labeled analog of **ABT-518** is recommended.
- Methanol (HPLC grade)
- Ammonium hydroxide (10 mM aqueous solution)
- Water (HPLC grade)
- Human plasma (sourced from accredited suppliers)
- Solid-phase extraction cartridges (Phenyl)

Instrumentation

- Liquid chromatograph: A system capable of delivering a stable flow rate.
- Mass spectrometer: A triple-quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.^{[1][2]}
- Analytical column: Zorbax extend C18 column (150 x 2.1 mm i.d., 5 µm particle size) or equivalent.^{[1][2]}

Sample Preparation

Plasma samples are prepared for analysis using a solid-phase extraction method on phenyl cartridges.^{[1][2]}

Protocol:

- Thaw frozen plasma samples at room temperature.
- To 500 µL of plasma, add the internal standard solution.
- Vortex mix the sample.
- Condition the phenyl SPE cartridge with methanol followed by water.
- Load the plasma sample onto the conditioned SPE cartridge.

- Wash the cartridge with an appropriate solvent to remove interferences.
- Elute **ABT-518** and the IS from the cartridge with a suitable elution solvent.
- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

- Column: Zorbax extend C18 (150 x 2.1 mm i.d., 5 µm)[1][2]
- Mobile Phase: Methanol : 10 mM Ammonium Hydroxide (80:20, v/v)[1][2]
- Flow Rate: 0.2 mL/min[1][2]
- Injection Volume: 10 µL
- Total Run Time: 8 minutes[1][2]

Mass Spectrometry:

- Ionization Mode: Electrospray Ionization (ESI), Positive
- Detection: Multiple Reaction Monitoring (MRM)
- The specific precursor-to-product ion transitions for **ABT-518** and the internal standard should be optimized on the specific mass spectrometer being used.

Results and Discussion

The developed LC-MS/MS method demonstrated good performance for the quantification of **ABT-518** in human plasma. The use of an alkaline mobile phase (pH ~10) resulted in good chromatographic peak shapes and enhanced sensitivity for the protonated analytes.[1][2]

Method Validation

The method was validated for its linearity, accuracy, precision, and stability.

Linearity:

The dynamic range for the quantification of **ABT-518** was established from 10 to 1000 ng/mL using 500 µL of plasma.^{[1][2]} The calibration curve was linear over this range with a correlation coefficient (r^2) > 0.99.

Accuracy and Precision:

The inter-assay accuracy for **ABT-518** at five different concentration levels was between -9.24% and 6.93%, and the inter-assay precision was always less than 10.7%.^{[1][2]}

Stability:

Analyte stability was assessed under various conditions, including storage and processing, and was found to be not critical.^{[1][2]}

Quantitative Data Summary

Parameter	Result	Reference
Analytical Method	Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS)	^{[1][2]}
Sample Preparation	Solid-Phase Extraction (Phenyl cartridges)	^{[1][2]}
Plasma Volume	500 µL	^{[1][2]}
Dynamic Range	10 - 1000 ng/mL	^{[1][2]}
Inter-assay Accuracy	-9.24% to 6.93%	^{[1][2]}
Inter-assay Precision	< 10.7%	^{[1][2]}

Conclusion

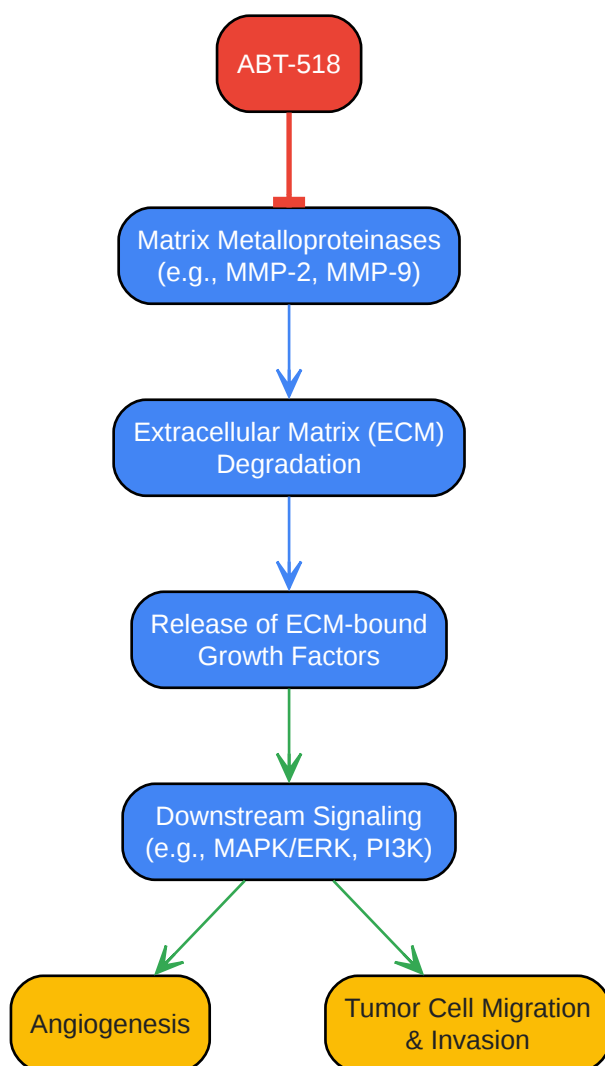
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of **ABT-518** in human plasma samples. This method is suitable for supporting clinical pharmacokinetic studies of this novel anticancer drug. The simple solid-phase extraction procedure and the relatively short chromatographic run time allow for a high throughput of samples.

Visualizations



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Caption: Experimental workflow for the quantification of **ABT-518** in plasma.



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Caption: Simplified signaling pathway of MMP inhibition by **ABT-518**.

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References

- 1. New signaling pathways from cancer progression modulators to mRNA expression of matrix metalloproteinases in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of MMPs - Elabscience [elabscience.com]
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